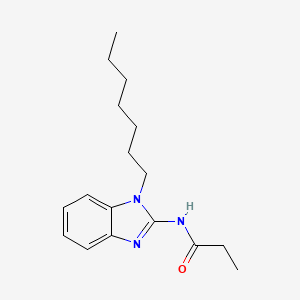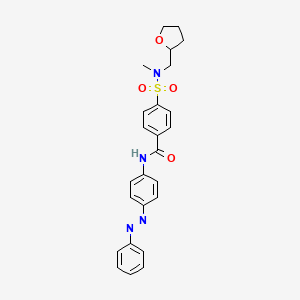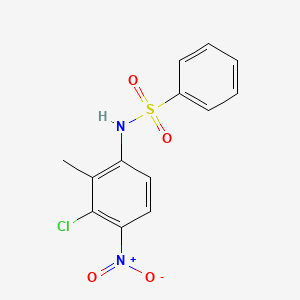![molecular formula C11H14O B14142867 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one CAS No. 89032-32-6](/img/structure/B14142867.png)
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[3.1.0]hexane family, which is characterized by a highly strained ring system. The presence of the bicyclic structure imparts significant reactivity and makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline . This method provides good yields and is efficient for synthesizing a broad range of derivatives.
Analyse Chemischer Reaktionen
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one undergoes various chemical reactions due to its strained ring system. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one involves its interaction with various molecular targets. The strained ring system makes it highly reactive, allowing it to participate in a range of chemical reactions. The specific pathways and molecular targets depend on the derivative and the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
1-(4,6-Dimethylidenebicyclo[3.1.0]hexan-2-yl)propan-2-one can be compared with other bicyclo[3.1.0]hexane derivatives, such as:
Crispatene: A natural product with potent bioactivity.
Cycloeudesmol: A sesquiterpene with biological activity.
Laurinterol: Another sesquiterpene with significant bioactivity. These compounds share the bicyclic structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
89032-32-6 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-(4,6-dimethylidene-2-bicyclo[3.1.0]hexanyl)propan-2-one |
InChI |
InChI=1S/C11H14O/c1-6-4-9(5-7(2)12)11-8(3)10(6)11/h9-11H,1,3-5H2,2H3 |
InChI-Schlüssel |
VIYBLNZDDQRLFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1CC(=C)C2C1C2=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
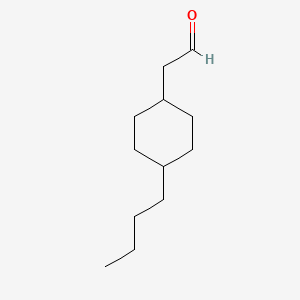
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
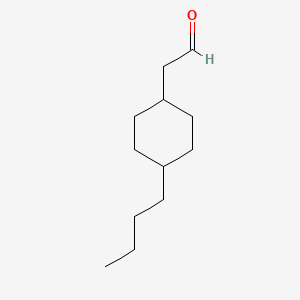
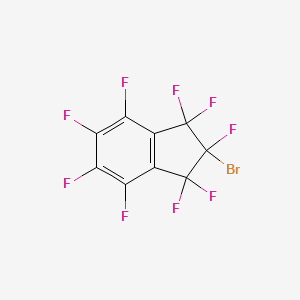
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
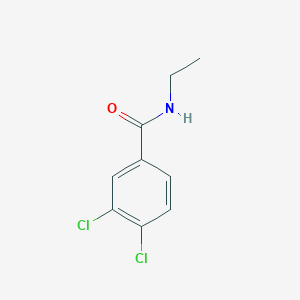

![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
